molecular formula C14H15NO2 B8433297 6-Benzyl-6-azaspiro[3.4]octane-5,8-dione

6-Benzyl-6-azaspiro[3.4]octane-5,8-dione

Cat. No.: B8433297
M. Wt: 229.27 g/mol
InChI Key: QBZDAFQACPHEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-6-azaspiro[3.4]octane-5,8-dione is a spirocyclic compound featuring a benzyl-substituted nitrogen atom at position 6 and two ketone groups at positions 5 and 8 of the fused bicyclic system. The spiro[3.4]octane core contributes to its unique three-dimensional geometry, which may enhance binding specificity in biological or catalytic applications. The benzyl group likely improves lipophilicity and metabolic stability compared to non-substituted analogs, making it a candidate for pharmaceutical exploration .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

6-benzyl-6-azaspiro[3.4]octane-5,8-dione

InChI

InChI=1S/C14H15NO2/c16-12-10-15(9-11-5-2-1-3-6-11)13(17)14(12)7-4-8-14/h1-3,5-6H,4,7-10H2

InChI Key

QBZDAFQACPHEKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(=O)CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following analysis compares 6-Benzyl-6-azaspiro[3.4]octane-5,8-dione with structurally related spirocyclic diones, focusing on molecular properties, synthesis, and biological activity.

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₄H₁₅NO₂* ~241.28 6-Benzyl Spiro[3.4]octane, diones at 5,8
6-azaspiro[3.4]octane-5,7-dione C₇H₉NO₂ 155.15 None Spiro[3.4]octane, diones at 5,7
5,7-Diazaspiro[3.4]octane-6,8-dione C₆H₈N₂O₂ 140.14 Dual nitrogen atoms Spiro[3.4]octane, diones at 6,8
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate C₁₇H₂₃NO₂ 273.37 6-Benzyl, 8-ethyl ester Functionalized for synthetic versatility

Key Observations:

This enhances membrane permeability, a critical factor in drug design .

Ring Strain and Reactivity: The spiro[3.4]octane framework introduces ring strain, which may influence reactivity.

Synthetic Flexibility : Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate demonstrates the feasibility of introducing ester groups for further functionalization, a strategy applicable to the target compound for derivatization.

Key Findings:

  • Antiviral Potential: Imidazo[4,5-e][1,3]diazepine-4,8-dione derivatives show significant antiviral activity, suggesting that the spiro-dione scaffold is pharmacologically relevant. The benzyl group in the target compound may modulate target affinity or metabolic stability.
  • Synthetic Utility: Spiro compounds with benzothiazol substituents (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ) are used as intermediates in heterocyclic chemistry, highlighting the versatility of spiro-diones in organic synthesis.

Research Insights and Challenges

  • Crystallography : Structural elucidation of spirocyclic compounds often relies on X-ray diffraction analyzed via SHELX software , which has been critical in confirming spiro junction geometry and substituent orientation.
  • Synthetic Hurdles : Introducing the benzyl group without side reactions (e.g., over-alkylation) requires precise control, as seen in the synthesis of ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate .

Preparation Methods

Alkylation-Cyclization Strategy

This two-step approach, detailed in patent US8987268B2, involves:

Benzylation of a Cyclopentanone Precursor

A cyclopentanone derivative (e.g., ethyl 2-oxocyclopentanecarboxylate) is treated with benzyl bromide in the presence of a strong base (sodium hydride ) in dimethylformamide (DMF) . The reaction proceeds via deprotonation of the α-hydrogen adjacent to the ketone, followed by nucleophilic substitution to install the benzyl group.

Reaction Conditions

StepReagent/CatalystSolventTemperatureTime
1NaH (1.2 eq)DMF0°C → RT16 hr
2Benzyl bromideDMFRT16 hr

Cyclization to Form the Spiro Dione

The benzylated intermediate undergoes intramolecular cyclization under acidic or basic conditions. For example, hydrolysis of the ester group to a carboxylic acid, followed by heat-induced decarboxylation, facilitates ring closure to form the spiro diketone.

Key Observations

  • Yield : ~60–70% after purification by silica gel chromatography.

  • Byproducts : Over-alkylation or dimerization products are minimized using controlled stoichiometry of benzyl bromide.

Oxime Formation from Preformed Dione

The dione is directly functionalized to produce oxime derivatives, as exemplified in the same patent:

Procedure

  • Reagents : 6-Benzyl-6-azaspiro[3.4]octane-5,8-dione (1.36 g, 5.6 mmol), hydroxylamine hydrochloride (1.17 g, 16.8 mmol), trimethylamine (2.34 mL, 16.8 mmol).

  • Solvent : Ethanol (15 mL).

  • Conditions : Heated at 80°C for 3 hours.

  • Workup : Concentration, dilution with water, extraction with dichloromethane (DCM), drying (Na₂SO₄), and evaporation.

Outcome

  • Product : Oxime derivative as a white solid (yield: ~85%).

  • Significance : Demonstrates the reactivity of the diketone toward nucleophilic additions, enabling diversification for drug discovery.

Alternative Pathway via Spirocyclic Lactam Oxidation

A method inferred from related spiro compounds involves:

  • Synthesis of 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid (PubChem CID 81251441).

  • Oxidation of the carboxylic acid to a ketone using strong oxidizing agents (e.g., potassium permanganate or Jones reagent).

  • Simultaneous deprotection and cyclization to form the 5,8-dione.

Challenges

  • Selectivity : Over-oxidation may lead to undesired byproducts.

  • Yield Optimization : Requires precise control of reaction time and temperature.

Mechanistic Insights and Reaction Optimization

Role of Sodium Hydride in Alkylation

Sodium hydride deprotonates the α-carbon of cyclopentanone derivatives, generating an enolate that attacks benzyl bromide. The use of DMF as a polar aprotic solvent stabilizes the enolate intermediate, enhancing reactivity.

Cyclization Thermodynamics

The formation of the four-membered azetidine ring is thermodynamically challenging due to ring strain. However, the driving force provided by ketone conjugation and aromatic stabilization from the benzyl group facilitates the process.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate) resolves the dione from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Alkylation-CyclizationHigh scalability, minimal byproductsRequires anhydrous conditions60–70
Oxime FormationRapid functionalizationLimited to oxime derivatives85
Lactam OxidationUtilizes stable intermediatesRisk of over-oxidation40–50

Industrial and Environmental Considerations

Solvent Selection

  • DMF : Effective for alkylation but poses toxicity concerns; alternatives like acetonitrile or THF are being explored.

  • Ethanol : Preferred for oxime formation due to low environmental impact.

Catalytic Innovations

Recent patents highlight the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation under milder conditions .

Q & A

Q. What are the recommended methods for synthesizing 6-Benzyl-6-azaspiro[3.4]octane-5,8-dione?

Synthesis typically involves cyclization reactions between a benzylamine derivative and a diketone precursor. For example, analogous spiro compounds are synthesized via reactions of 2-oxaspiro[3.4]octane-1,3-dione with benzylideneamines under basic conditions, followed by purification via recrystallization . Key steps include:

  • Cyclization : Use of sodium hydroxide to promote ring closure.
  • Characterization : Melting point analysis, IR spectroscopy (to confirm carbonyl groups at ~1700 cm⁻¹), and elemental analysis for purity validation .

Q. How can the structural integrity of this spiro compound be confirmed?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural validation. For preliminary analysis, use:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify benzyl protons (δ 7.2–7.4 ppm) and spiro carbon environments.
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the stability considerations for handling this compound?

Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the lactam rings. Avoid prolonged exposure to moisture or acidic/basic conditions, which may lead to ring-opening reactions .

Q. How can solubility challenges be addressed in biological assays?

Use polar aprotic solvents (e.g., DMSO) for initial dissolution. For aqueous compatibility, prepare stock solutions in DMSO (<1% v/v) and dilute in PBS or cell culture media. Sonication or mild heating (40–50°C) may enhance solubility .

Q. What preliminary biological screening methods are applicable?

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 μM to assess inhibitory effects .

Advanced Research Questions

Q. How can reaction mechanisms for spiro ring formation be elucidated?

  • Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or HPLC.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate transition states and activation energies for cyclization steps .
  • Isotopic Labeling : 15N^{15}\text{N}-labeled benzylamine derivatives to track nitrogen incorporation into the spiro core .

Q. What strategies optimize yield in large-scale synthesis?

Employ Design of Experiments (DoE) to identify critical variables:

VariableRange TestedOptimal Condition
Temperature60–100°C80°C
Catalyst (NaOH)0.5–2.0 eq1.2 eq
Reaction Time4–24 h12 h
Statistical tools (e.g., ANOVA) validate interactions between factors, reducing trial numbers by 40–60% .

Q. How are stereochemical outcomes controlled during synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-configured benzyl groups to direct spiro ring formation.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL derivatives) in Pd-catalyzed coupling steps .

Q. What advanced techniques resolve crystallographic disorder in spiro structures?

  • TWINABS (SHELX suite): For twinned crystals, refine data with dual-orientation models.
  • High-Pressure Crystallography : Resolve conformational flexibility by collecting data at 100 K with synchrotron radiation .

Q. How can structure-activity relationships (SAR) be explored for bioactivity?

  • Derivatization : Synthesize analogs with modified benzyl groups (e.g., halogenated, methoxy-substituted) and test against biological targets.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) based on spiro ring conformation .

Methodological Challenges & Solutions

Q. How to address contradictions in reported biological activity data?

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Dose-Response Curves : Use IC₅₀ values (not single-point data) for cross-study comparisons .

Q. What analytical methods detect impurities in synthesized batches?

  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate and identify byproducts (e.g., ring-opened lactams).
  • NMR Relaxation Experiments : 1H^{1}\text{H}-T₁ measurements distinguish low-level impurities .

Q. How to validate the stability of the compound under physiological conditions?

  • Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C) and monitor degradation via LC-MS.
  • Plasma Stability Assays : Quantify parent compound remaining after 1–24 h incubation with human plasma .

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